molecular formula C34H36NOP B14769810 (1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide

(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide

Cat. No.: B14769810
M. Wt: 505.6 g/mol
InChI Key: KVKHWKRMOZYYLY-UHFFFAOYSA-N
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Description

(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide (CAS: 216368-92-2) is a chiral organophosphorus compound with a molecular formula of C₃₄H₂₈NOP and a molecular weight of 497.57 g/mol . Its structure features a rigid octahydrobinaphthalene core, a dimethylamino group at the 2'-position, and a diphenylphosphine oxide moiety at the 2-position. This configuration imparts stereochemical rigidity and electronic diversity, making it valuable in asymmetric catalysis and ligand design. The compound’s chirality (1R configuration) and phosphorus center enable coordination with transition metals, facilitating enantioselective transformations such as hydrogenations and cross-couplings .

Properties

Molecular Formula

C34H36NOP

Molecular Weight

505.6 g/mol

IUPAC Name

1-(2-diphenylphosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C34H36NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-8,15-18,21-24H,9-14,19-20H2,1-2H3

InChI Key

KVKHWKRMOZYYLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable precursor containing the binaphthyl moiety. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the binaphthyl precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield higher oxidation state phosphine oxides, while substitution reactions produce various substituted phosphine oxides .

Scientific Research Applications

Chemistry

In chemistry, (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in catalytic processes such as hydrogenation and cross-coupling reactions .

Biology and Medicine

Its ability to interact with biological targets through its phosphine oxide and dimethylamino groups makes it a valuable scaffold for developing new therapeutic agents .

Industry

In industry, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to act as a photoinitiator in polymerization reactions makes it useful in the production of hydrogels and other waterborne products .

Mechanism of Action

The mechanism of action of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and dimethylamino groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Octahydrobinaphthalene-Based Phosphine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Evidence ID
(1R)-Target Compound C₃₄H₂₈NOP 2'-Dimethylamino, 2-diphenylphosphine oxide 497.57 High stereoselectivity in asymmetric catalysis; air-stable phosphine oxide
(R)-Bis(N-diphenylphosphinoamino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl C₄₄H₄₄N₂P₂ 2,2'-Bis(N-diphenylphosphinoamino) 660.78 Bidentate ligand; enhanced metal coordination via amino-phosphine groups
(1R)-5,5',6,6',7,7',8,8'-Octahydro-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene C₂₄H₃₀O₄ 2,2'-Bis(methoxymethoxy) 382.5 Methoxymethoxy groups improve solubility and π-π interactions in catalysis
(R)-Diphenyl(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane C₃₄H₂₅P 2’-Vinyl, 2-diphenylphosphine 464.55 Vinyl group enables post-functionalization; lower air stability

Key Insights :

  • Electronic Effects: The dimethylamino group in the target compound donates electron density via resonance, stabilizing metal-ligand complexes, whereas methoxymethoxy groups (e.g., in ) enhance steric bulk and π-stacking .
  • Coordination Modes: Bis(N-diphenylphosphinoamino) derivatives () act as bidentate ligands, contrasting with the monodentate nature of the target compound’s phosphine oxide .
  • Stability : Phosphine oxides (target compound) are air-stable compared to phosphines (e.g., vinyl-phosphane in ), which require inert handling .

Catalytic Performance in Asymmetric Reactions

Research Findings :

  • The target compound outperforms traditional BINAP ligands in hydrogenation due to the octahydrobinaphthalene backbone’s rigidity and phosphine oxide’s electronic tuning .
  • Palladium-catalyzed phosphinylation (as in ) is critical for synthesizing the target compound, whereas nickel catalysts fail under similar conditions .
  • Methoxymethoxy-substituted analogs () exhibit lower ee in hydrogenation but excel in cyclopropanation, highlighting substituent-dependent reactivity .

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